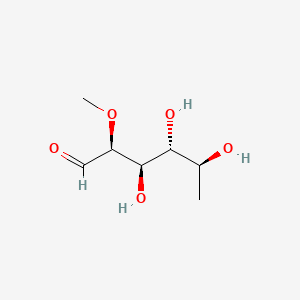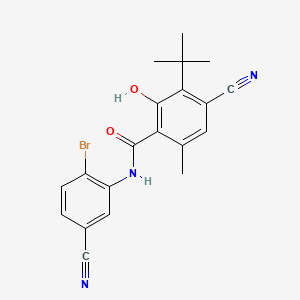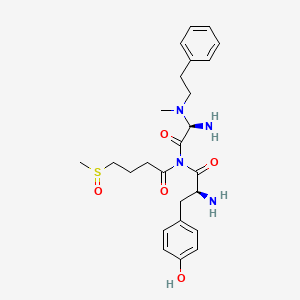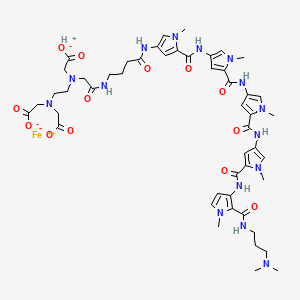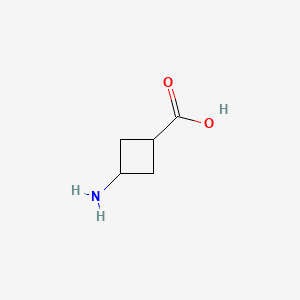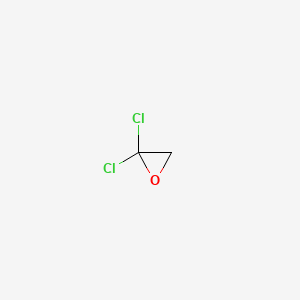
1,1-Dichloroethylene epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloroethylene epoxide is an epoxide.
1, 1-Dichloroethylene epoxide, also known as 2, 2-dichlorooxirane, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). 1, 1-Dichloroethylene epoxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Applications De Recherche Scientifique
Mechanisms of Cytotoxicity
1,1-Dichloroethylene (DCE) exposure causes lung and liver toxicities, with damage to bronchiolar Clara cells in the lung and necrosis of centrilobular hepatocytes in the liver. The primary metabolites formed from DCE in lung and liver microsomal incubations are epoxide, 2,2-dichloroacetaldehyde, and 2-chloroacetyl chloride. The formation of the epoxide is mainly mediated by CYP2E1, and these findings are consistent with the premise that lung and liver cytotoxicities induced by DCE are associated with in situ formation of the epoxide within the target cells (Forkert, 2001).
Pulmonary Bioactivation
DCE elicits lung cytotoxicity and targets Clara cells of bronchioles. The toxic effects are ascribed to CYP2E1-mediated formation of reactive intermediates including the DCE epoxide. Differential CYP2E1 levels in the lungs of various murine strains lead to differences in DCE bioactivation and lung damage. Immunohistochemical staining for epoxide-derived conjugates and cysteine-containing proteins in Clara cells supports the role of DCE epoxide in lung cytotoxicity (Forkert, Boyd & Ulreich, 2001).
Differential Metabolism in Livers
DCE causes hepatocellular necrosis, preferentially affecting centrilobular hepatocytes. The lesion is attributed to DCE oxidation mediated mainly by CYP2E1, resulting in the formation of reactive intermediates including the DCE epoxide. High expression of hepatic CYP2E1 in certain mouse strains coincides with increased DCE metabolism and enhanced severity of hepatotoxicity, indicating the critical role of DCE epoxide in liver damage (Forkert & Boyd, 2001).
Bioactivation by CYP2E1 and CYP2F2
Bioactivation of DCE in murine lung occurs via the catalytic activities of CYP2E1 and CYP2F2. This process leads to the formation of DCE epoxide, which is implicated in lung toxicity. The involvement of these enzymes in bioactivating DCE to the epoxide has been established through various analytical methods, confirming their role in mediating lung damage (Simmonds et al., 2004).
Propriétés
Numéro CAS |
68226-83-5 |
|---|---|
Formule moléculaire |
C2H2Cl2O |
Poids moléculaire |
112.94 g/mol |
Nom IUPAC |
2,2-dichlorooxirane |
InChI |
InChI=1S/C2H2Cl2O/c3-2(4)1-5-2/h1H2 |
Clé InChI |
DPVAHOUXGQHEOI-UHFFFAOYSA-N |
SMILES |
C1C(O1)(Cl)Cl |
SMILES canonique |
C1C(O1)(Cl)Cl |
Autres numéros CAS |
68226-83-5 |
Synonymes |
1,1-dichloroethylene epoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






